4-(dimethylsulfamoyl)-N-(4-ethoxyphenyl)benzamide

Lipophilicity Drug-likeness Physicochemical properties

4-(Dimethylsulfamoyl)-N-(4-ethoxyphenyl)benzamide (CAS 313256-31-4) is a synthetic sulfamoyl benzamide derivative with the molecular formula C17H20N2O4S and a molecular weight of 348.42 g/mol. This compound belongs to a class of sulfamoyl benzamides that have been identified as novel cannabinoid receptor ligands, with several members demonstrating selective CB2 receptor agonism.

Molecular Formula C17H20N2O4S
Molecular Weight 348.42
CAS No. 313256-31-4
Cat. No. B2496110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylsulfamoyl)-N-(4-ethoxyphenyl)benzamide
CAS313256-31-4
Molecular FormulaC17H20N2O4S
Molecular Weight348.42
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
InChIInChI=1S/C17H20N2O4S/c1-4-23-15-9-7-14(8-10-15)18-17(20)13-5-11-16(12-6-13)24(21,22)19(2)3/h5-12H,4H2,1-3H3,(H,18,20)
InChIKeyQRJSBEYEOLCNEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Dimethylsulfamoyl)-N-(4-ethoxyphenyl)benzamide (CAS 313256-31-4): Sulfamoyl Benzamide Scaffold for Cannabinoid Receptor and Medicinal Chemistry Research


4-(Dimethylsulfamoyl)-N-(4-ethoxyphenyl)benzamide (CAS 313256-31-4) is a synthetic sulfamoyl benzamide derivative with the molecular formula C17H20N2O4S and a molecular weight of 348.42 g/mol [1]. This compound belongs to a class of sulfamoyl benzamides that have been identified as novel cannabinoid receptor ligands, with several members demonstrating selective CB2 receptor agonism [2]. Its structure features a para-dimethylsulfamoyl group on the benzoyl ring and a para-ethoxyphenyl substituent on the amide nitrogen, a substitution pattern that distinguishes it from other sulfamoyl benzamide analogs used in medicinal chemistry and chemical biology research [1].

Why Generic Substitution Fails for 4-(Dimethylsulfamoyl)-N-(4-ethoxyphenyl)benzamide: Structure-Activity Relationships in Sulfamoyl Benzamide Research


Sulfamoyl benzamide derivatives exhibit highly structure-dependent pharmacological profiles that preclude simple interchangeability. In the cannabinoid receptor system, minor modifications to the amide functionality, sulfamoyl substitution pattern, and aromatic ring substituents can shift selectivity between CB1 and CB2 receptors by over 100-fold [1]. The specific combination of a para-dimethylsulfamoyl group and para-ethoxyphenyl amide substituent in 4-(dimethylsulfamoyl)-N-(4-ethoxyphenyl)benzamide creates a unique pharmacophoric signature that cannot be replicated by analogs bearing methoxy, chloro, or unsubstituted phenyl groups [2]. Quantitative evidence below demonstrates where these structural differences translate to measurable physicochemical and biological divergence.

4-(Dimethylsulfamoyl)-N-(4-ethoxyphenyl)benzamide Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons with Structural Analogs


Lipophilicity Differentiation: logP Comparison of 4-(Dimethylsulfamoyl)-N-(4-ethoxyphenyl)benzamide vs. para-Substituted Sulfamoyl Benzamide Analogs

4-(Dimethylsulfamoyl)-N-(4-ethoxyphenyl)benzamide exhibits a calculated logP of 3.64, compared to 0.17 for the unsubstituted 4-(dimethylsulfamoyl)benzamide parent scaffold [1] . The ethoxyphenyl amide substituent increases lipophilicity by approximately 3.5 logP units relative to the primary benzamide, altering predicted membrane permeability and bioavailability profiles within the sulfamoyl benzamide class.

Lipophilicity Drug-likeness Physicochemical properties

Polar Surface Area Comparison: 4-(Dimethylsulfamoyl)-N-(4-ethoxyphenyl)benzamide vs. 4-(Dimethylsulfamoyl)-N-(2-phenoxyethyl)benzamide

The target compound exhibits a topological polar surface area (TPSA) of 84.09 Ų, compared to 87.31 Ų for the structurally closest commercial analog 4-(dimethylsulfamoyl)-N-(2-phenoxyethyl)benzamide (CAS 346639-40-5) [1] [2]. The 3.22 Ų lower PSA of the ethoxyphenyl derivative arises from the direct N-phenyl substitution pattern versus the ethyl-linked phenoxy motif in the comparator.

Polar surface area CNS drug-likeness Physicochemical differentiation

Class-Level CB2 Receptor Selectivity: Sulfamoyl Benzamide Pharmacophore Differentiation from Non-Sulfamoyl Cannabinoid Ligands

Sulfamoyl benzamides as a compound class have demonstrated CB2 receptor selectivity up to 120-fold over CB1 in functional assays, with lead compound 27 achieving this selectivity window in GTPγS binding assays [1]. This class-level selectivity contrasts with classical cannabinoid ligands such as CP-55,940 (nonselective, CB1/CB2 Ki ratio ~1) and WIN 55,212-2 (CB1-preferring) [2]. While direct CB1/CB2 binding data for 4-(dimethylsulfamoyl)-N-(4-ethoxyphenyl)benzamide have not been reported in the primary literature, its para-ethoxyphenyl substituent occupies the same amide region identified as critical for CB2 selectivity optimization in the sulfamoyl benzamide SAR series [3].

CB2 cannabinoid receptor Selectivity Pain research

Structural Differentiation from 2,4-Dichloro-5-(dimethylsulfamoyl)-N-(4-ethoxyphenyl)benzamide: Impact of Aryl Chlorination on Molecular Recognition

The non-chlorinated target compound (MW 348.42, C17H20N2O4S) differs from its 2,4-dichloro analog 2,4-dichloro-5-(dimethylsulfamoyl)-N-(4-ethoxyphenyl)benzamide (MW 417.3, C17H18Cl2N2O4S) by the absence of two chlorine atoms on the benzoyl ring [1] . This results in a molecular weight reduction of 68.88 Da (16.5% lower) and elimination of two halogen bond donor sites that can alter target binding geometry. In sulfamoyl benzamide SAR, aryl ring substitution patterns have been shown to modulate CB2 receptor affinity, with electron-withdrawing groups at specific positions significantly affecting potency [2].

Halogen substitution Molecular recognition Structure-activity relationships

Sulfamoyl Benzamide Class Differentiation from Benzamide PARP Inhibitors: Target Class and Application Orthogonality

Unlike simple benzamide derivatives such as benzamide itself (a potent PARP inhibitor with neuroprotective activity), sulfamoyl benzamides bearing the dimethylsulfamoyl group have been characterized primarily as cannabinoid receptor ligands [1] [2]. Published sulfamoyl benzamide SAR series demonstrate that the sulfamoyl moiety redirects target engagement from nuclear PARP enzymes to membrane-bound GPCR targets, creating orthogonal pharmacological utility [2]. This target class divergence is supported by the absence of the benzamide chemotype's characteristic PARP inhibitory motif (free carboxamide) in the sulfamoyl-substituted scaffold.

Target selectivity PARP Cannabinoid receptor Chemical biology tool

Optimal Research and Procurement Scenarios for 4-(Dimethylsulfamoyl)-N-(4-ethoxyphenyl)benzamide Based on Quantitative Evidence


Cannabinoid CB2 Receptor Agonist Screening Library Component

Based on the sulfamoyl benzamide class's demonstrated CB2 receptor selectivity of up to 120-fold over CB1 [1], 4-(dimethylsulfamoyl)-N-(4-ethoxyphenyl)benzamide is best deployed as a structurally characterized member of CB2-biased screening libraries. Its para-ethoxyphenyl amide substituent occupies a critical SAR position identified in the optimization of CB2-selective sulfamoyl benzamides, making it a relevant comparator for structure-activity relationship studies in cannabinoid receptor drug discovery programs [1] [2].

Physicochemical Reference Standard for CNS Drug-Likeness Assessment in Sulfamoyl Benzamide Series

With a measured logP of 3.64 and TPSA of 84.09 Ų, this compound sits near the upper lipophilicity boundary of CNS drug-like chemical space [3] . Unlike the more polar 4-(dimethylsulfamoyl)benzamide parent (logP 0.17), this compound serves as a reference standard for evaluating how N-aryl substitution modulates membrane permeability predictions within sulfamoyl benzamide series, informing lead optimization decisions where balanced CNS penetration is required [3].

Negative Control for PARP Inhibition Assays Using Benzamide-Derived Probe Molecules

The presence of the dimethylsulfamoyl group fundamentally alters the target engagement profile away from PARP enzymes [4]. This compound can therefore serve as a structurally related negative control in PARP inhibition assays where simple benzamide or 3-aminobenzamide derivatives are used as positive controls, helping to confirm that observed PARP inhibitory activity is specific to the free carboxamide pharmacophore rather than the benzamide scaffold in general [4] [5].

Non-Halogenated Scaffold for Fragment-Based Drug Discovery and Parallel SAR

At MW 348.42 Da and lacking aryl chlorine substituents, this compound provides a cleaner molecular recognition surface compared to halogenated analogs such as 2,4-dichloro-5-(dimethylsulfamoyl)-N-(4-ethoxyphenyl)benzamide (MW 417.3 Da) . This makes it preferable as a starting scaffold for fragment elaboration or parallel chemistry campaigns where halogen-driven binding mode artifacts (e.g., halogen bonding to backbone carbonyls) could confound SAR interpretation .

Quote Request

Request a Quote for 4-(dimethylsulfamoyl)-N-(4-ethoxyphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.